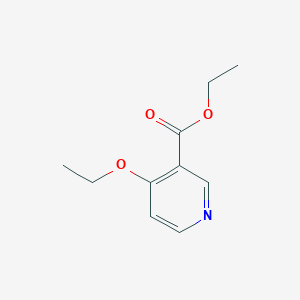

Ethyl 4-ethoxynicotinate

Vue d'ensemble

Description

Ethyl 4-ethoxynicotinate, also known as ethyl 4-ethoxy-3-pyridinecarboxylate, is an organic compound with the molecular formula C10H13NO3 . It is commonly used in proteomics research .

Molecular Structure Analysis

The molecular structure of Ethyl 4-ethoxynicotinate consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 195.09000 .

Applications De Recherche Scientifique

Photodynamics in Sunscreen Agents

Ethyl ferulate, closely related to Ethyl 4-ethoxynicotinate, demonstrates intriguing properties in sunscreen formulations. Studies have shown that even in non-polar solvents, Ethyl ferulate efficiently returns to its electronic ground state through non-radiative decay, mediated by trans-cis isomerization. This characteristic is crucial for its effectiveness as a sunscreen agent (Horbury et al., 2017).

Enzymatic Synthesis Applications

Ethyl isonicotinate, another similar compound, has been used in enzymatic reactions to produce Isoniazid, an important treatment agent for tuberculosis. This process involves Novozym 435 as a catalyst, showcasing the potential of similar ethyl nicotinate derivatives in pharmaceutical synthesis (Yadav et al., 2005).

Hyperbranched Polyesters

The synthesis of a new glycerol-based AB2 type monomer, which includes functional groups similar to Ethyl 4-ethoxynicotinate, has led to the development of hyperbranched polyesters. These polymers, containing primary hydroxyl groups, offer potential applications in recycled materials due to their easy hydrolysis or alcoholysis (Parzuchowski et al., 2009).

Electronic Material Applications

Poly-(3,4-ethylenedioxythiophene), which shares structural similarities with Ethyl 4-ethoxynicotinate, is used in various electronic and electric applications. Its valuable properties stem from its basic chemical and physical characteristics, leading to its use in antistatic coatings, capacitors, and organic electronics (Kirchmeyer & Reuter, 2005).

Optical Isomers in Fine Chemistry

Ethyl (R)-4-chloro-3-hydroxybutyrate, an optical isomer, is used in synthesizing pharmacologically valuable products, including L-carnitine. This demonstrates the potential of Ethyl 4-ethoxynicotinate derivatives in fine chemical synthesis, utilizing stereoselective biotechnology methods (Kluson et al., 2019).

Nonlinear Optical (NLO) Properties

Derivatives of ethyl 4-ethoxynicotinate, such as ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, have been studied for their nonlinear optical properties using density functional theory. These compounds have shown promising potential as NLO materials, with significant static and frequency-dependent NLO properties (Kiven et al., 2023).

Antimicrobial and Antioxidant Properties

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, structurally related to Ethyl 4-ethoxynicotinate, have shown excellent antimicrobial and antioxidant properties. Such compounds could be valuable in pharmaceutical applications, highlighting the diverse potential of ethyl nicotinate derivatives (Raghavendra et al., 2016).

Safety And Hazards

Ethyl 4-ethoxynicotinate is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-5-6-11-7-8(9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRJPBLXWUJBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80489718 | |

| Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-ethoxynicotinate | |

CAS RN |

33279-63-9 | |

| Record name | Ethyl 4-ethoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80489718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

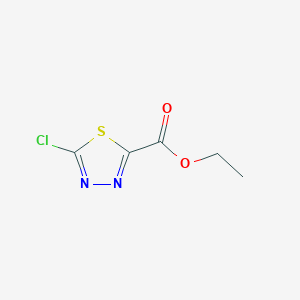

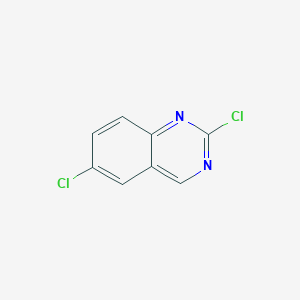

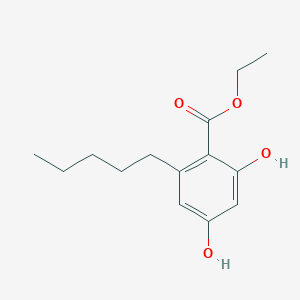

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decan-6-one](/img/structure/B1590301.png)

![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)